molecular formula C6H8N2O B14914103 5-Amino-6-methylpyridin-3-ol

5-Amino-6-methylpyridin-3-ol

Cat. No.: B14914103
M. Wt: 124.14 g/mol
InChI Key: WYTFHCNXBFVNHV-UHFFFAOYSA-N
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Description

5-Amino-6-methylpyridin-3-ol: is a chemical compound with the molecular formula C6H8N2O . It is a derivative of pyridine, characterized by the presence of an amino group at the 5th position, a methyl group at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-methylpyridin-3-ol can be achieved through several methods. One common approach involves the reduction of 5-nitro-6-methylpyridin-3-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the amination of 6-methyl-3-pyridinol with ammonia or an amine under appropriate conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-methylpyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-6-methylpyridin-3-ol is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of complex molecules used in pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating various diseases, including cancer and infectious diseases. They are also explored as potential drug candidates for neurological disorders .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science applications .

Mechanism of Action

The mechanism of action of 5-Amino-6-methylpyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes .

Comparison with Similar Compounds

  • 6-Amino-5-methylpyridin-3-ol
  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Hydroxy-2-methylpyridine
  • 6-Methyl-3-hydroxypyridine

Comparison: Compared to these similar compounds, 5-Amino-6-methylpyridin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. For instance, the presence of both amino and hydroxyl groups on the pyridine ring enhances its potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5-amino-6-methylpyridin-3-ol

InChI

InChI=1S/C6H8N2O/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,7H2,1H3

InChI Key

WYTFHCNXBFVNHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)N

Origin of Product

United States

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